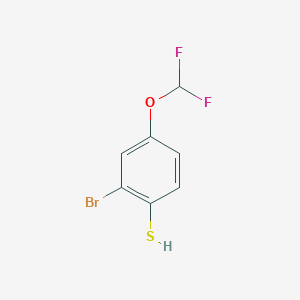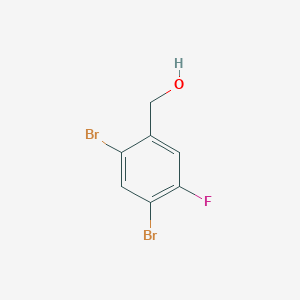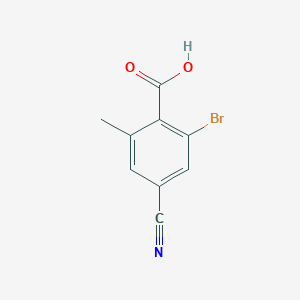
2-Bromo-4-(difluoromethoxy)thiophenol
Übersicht
Beschreibung
2-Bromo-4-(difluoromethoxy)thiophenol (2-Br-4-DFMT) is an organosulfur compound that is used in a variety of scientific research applications due to its unique properties. It has been found to be useful in the synthesis of a variety of compounds, as well as having potential applications in the medical field.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(difluoromethoxy)thiophenol has been found to be useful in a variety of scientific research applications. One of the most common applications is in the synthesis of organic compounds, such as polymers and other organosulfur compounds. It has also been used in the synthesis of pharmaceuticals, as well as in the synthesis of materials for use in medical devices. Additionally, it has been used in the synthesis of materials for use in drug delivery systems.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(difluoromethoxy)thiophenol is not yet fully understood. It is believed to act as a catalyst in the synthesis of organic compounds, by facilitating the formation of covalent bonds between molecules. Additionally, it is thought to be involved in the activation of certain enzymes, which can lead to the production of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-4-(difluoromethoxy)thiophenol are not yet fully understood. However, it is believed to have an anti-inflammatory effect, as well as an antioxidant effect. Additionally, it has been found to have potential applications in the treatment of certain neurological disorders, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Bromo-4-(difluoromethoxy)thiophenol in lab experiments include its low cost, its ease of synthesis, and its wide range of applications. Additionally, it is relatively safe to work with, and can be stored for long periods of time without degradation. The main limitation of using 2-Bromo-4-(difluoromethoxy)thiophenol in lab experiments is its lack of specificity, which can lead to the production of unwanted by-products.
Zukünftige Richtungen
The potential future directions for 2-Bromo-4-(difluoromethoxy)thiophenol include its use in the synthesis of new organic compounds, its use in the development of new materials for use in medical devices, and its use in the synthesis of new pharmaceuticals. Additionally, it could be used in the development of new drug delivery systems, and in the development of new treatments for neurological disorders. Finally, it could be used in the development of new catalysts for organic synthesis.
Eigenschaften
IUPAC Name |
2-bromo-4-(difluoromethoxy)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2OS/c8-5-3-4(11-7(9)10)1-2-6(5)12/h1-3,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLAASOHGXLAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Br)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















